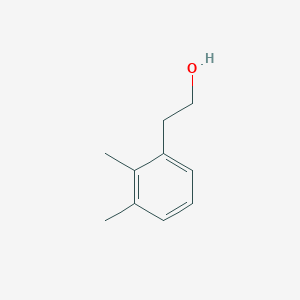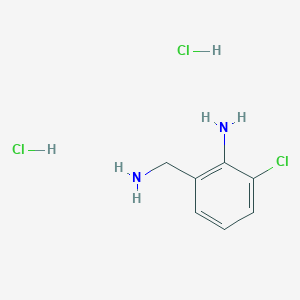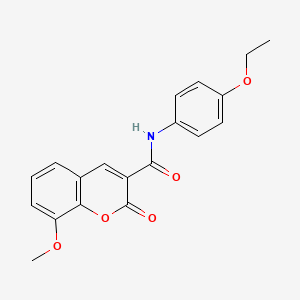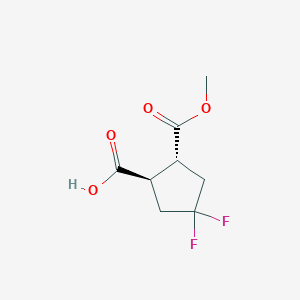
2-(2,3-Dimetilfenil)etanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dimethylphenyl)ethanol is an organic compound with the molecular formula C10H14O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to an ethyl group, which is further connected to a benzene ring substituted with two methyl groups at the 2 and 3 positions. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Aplicaciones Científicas De Investigación
2-(2,3-Dimethylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 2-(2,3-Dimethylphenyl)ethanol are currently unknown
Action Environment
The action, efficacy, and stability of 2-(2,3-Dimethylphenyl)ethanol can be influenced by various environmental factors . These may include pH, temperature, and the presence of other compounds. For instance, the compound’s solubility and stability may be affected by the pH of the environment, while its efficacy may be influenced by temperature and the presence of other compounds.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-(2,3-Dimethylphenyl)ethanol are not well-studied. As an alcohol, it is expected to participate in reactions typical of this class of compounds. Alcohols, such as 2-(2,3-Dimethylphenyl)ethanol, can undergo oxidation to form aldehydes and ketones, and they can also participate in substitution reactions
Cellular Effects
For instance, ethanol, a simple alcohol, can affect cell function by influencing cell signaling pathways, gene expression, and cellular metabolism . Whether 2-(2,3-Dimethylphenyl)ethanol has similar effects would require further study.
Molecular Mechanism
As an alcohol, it might exert its effects at the molecular level through interactions with biomolecules, potentially involving hydrogen bonding due to its hydroxyl group
Dosage Effects in Animal Models
Studies on other alcohols suggest that the effects can vary with dosage, with potential toxic or adverse effects at high doses . Similar studies would need to be conducted with 2-(2,3-Dimethylphenyl)ethanol.
Metabolic Pathways
Alcohols are generally metabolized in the liver, primarily through the action of the enzyme alcohol dehydrogenase
Transport and Distribution
Alcohols can generally pass freely from bodily fluids into cells due to their small size and amphiphilic nature
Subcellular Localization
Alcohols can distribute in all compartments due to their small size and amphiphilic nature
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2,3-Dimethylphenyl)ethanol involves the reaction of ethylene oxide with 2,3-dimethylphenylmagnesium bromide. This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .
Another method involves the reduction of 1-(2,3-dimethylphenyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to a hydroxyl group, yielding 2-(2,3-Dimethylphenyl)ethanol .
Industrial Production Methods
Industrial production of 2-(2,3-Dimethylphenyl)ethanol can be achieved through the catalytic hydrogenation of 2-(2,3-dimethylphenyl)acetaldehyde. This method is advantageous due to its scalability and the availability of the starting materials. The reaction is typically carried out in the presence of a metal catalyst such as palladium on carbon under mild pressure and temperature conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dimethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-(2,3-dimethylphenyl)acetaldehyde or further to 2-(2,3-dimethylphenyl)acetic acid.
Reduction: The compound can be reduced to form 2-(2,3-dimethylphenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: 2-(2,3-Dimethylphenyl)acetaldehyde, 2-(2,3-Dimethylphenyl)acetic acid.
Reduction: 2-(2,3-Dimethylphenyl)ethane.
Substitution: 2-(2,3-Dimethylphenyl)ethyl chloride.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4-Dimethylphenyl)ethanol
- 2-(2,4-Dimethylphenyl)ethanol
- 2-(2,5-Dimethylphenyl)ethanol
Uniqueness
2-(2,3-Dimethylphenyl)ethanol is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group also allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry.
Propiedades
IUPAC Name |
2-(2,3-dimethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-4-3-5-10(6-7-11)9(8)2/h3-5,11H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKLNWIYEDORQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2451201.png)



![2-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2451210.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2451211.png)
![(3E)-4-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}but-3-en-2-one](/img/structure/B2451212.png)
![2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)-1,3-benzothiazole](/img/structure/B2451219.png)
![N-[(4-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2451220.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2451222.png)

![N-[1-(furan-2-yl)propan-2-yl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2451224.png)
